3-(2,4-Difluorophenyl)prop-2-en-1-amine

Metabolic Stability Fluorine Chemistry Drug Discovery

Researchers often struggle to source high-purity 2,4-difluorophenyl cinnamylamine intermediates with batch-to-batch consistency. This compound solves that problem as a bifunctional building block for introducing the metabolically stable 2,4-difluorophenyl motif into lead series. • Distinct SAR profile vs. naftifine analogs; demonstrated antifungal activity against T. mentagrophytes • Potential CCR5 antagonist tool for investigating chemokine receptor signaling • Reactive amine + alkene handles enable diverse synthetic transformations (amine alkylation, cross-coupling, hydrogenation) Shipped from US inventory with full quality assurance documentation. For R&D use only.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13620785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)prop-2-en-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C=CCN
InChIInChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+
InChIKeyCURQSJPQMYDLSW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Difluorophenyl)prop-2-en-1-amine: Sourcing Guide for a Fluorinated Cinnamylamine Building Block


3-(2,4-Difluorophenyl)prop-2-en-1-amine (CAS 1315377-66-2) is a fluorinated organic compound belonging to the class of cinnamylamine derivatives, characterized by a prop-2-en-1-amine backbone substituted with a 2,4-difluorophenyl ring at the 3-position [1]. As an (E)-configured allylamine, it serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, where its reactive amine and alkene functionalities enable participation in a wide range of synthetic transformations . The compound's primary application is as an intermediate in the synthesis of more complex bioactive molecules .

Why 3-(2,4-Difluorophenyl)prop-2-en-1-amine Cannot Be Simply Substituted with Unfluorinated or Regioisomeric Analogs


While many cinnamylamine derivatives share a common core scaffold, the specific 2,4-difluorophenyl substitution pattern on 3-(2,4-difluorophenyl)prop-2-en-1-amine imparts unique physicochemical and biological properties that preclude generic substitution with unfluorinated analogs or regioisomers (e.g., 2,5-difluoro or 3,4-difluoro variants) [1]. The presence and precise positioning of fluorine atoms on the phenyl ring significantly alters the electron density distribution, which in turn modulates both the compound's reactivity in further synthetic steps and its binding affinity to biological targets . Directly replacing this compound with a non-fluorinated cinnamylamine or a differently substituted analog risks altering metabolic stability, target selectivity, and overall efficacy in the final application [2].

Quantitative Evidence Guide: Differentiating 3-(2,4-Difluorophenyl)prop-2-en-1-amine from Analogs


Enhanced Metabolic Stability Inferred from Fluorine Substitution Pattern

The 2,4-difluorophenyl substitution pattern is known to enhance metabolic stability compared to unsubstituted phenyl or mono-fluorinated analogs. While direct quantitative data for this specific compound is limited, class-level inference from related studies indicates that 2,4-difluorophenyl derivatives exhibit improved stability in human liver microsomes .

Metabolic Stability Fluorine Chemistry Drug Discovery

Antifungal Activity of 2,4-Difluorophenyl Allylamine Derivative Against T. mentagrophytes

In a structure-activity relationship study of allylamine-type antimycotics, the derivative (E)-N-(3-phenyl-2-propenyl)-2,4-difluorobenzenemethanamine (compound 3a) was synthesized and tested for in vitro antifungal activity. This derivative, which contains the core 2,4-difluorophenylprop-2-en-1-amine scaffold, showed significant activity against T. mentagrophytes [1].

Antifungal Allylamine SAR

Potential CCR5 Antagonism Implicated in Preliminary Pharmacological Screening

Preliminary pharmacological screening suggests that this compound can act as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This is a distinct biological target compared to the antifungal mechanism (squalene epoxidase inhibition) associated with other allylamine derivatives.

CCR5 Antagonist HIV Inflammation

Application Scenarios for 3-(2,4-Difluorophenyl)prop-2-en-1-amine Based on Differential Evidence


Lead Optimization in Antifungal Drug Discovery

Based on the demonstrated antifungal activity of the 2,4-difluorophenyl-containing derivative against T. mentagrophytes [1], 3-(2,4-difluorophenyl)prop-2-en-1-amine is a valuable scaffold for medicinal chemistry programs focused on developing novel allylamine-type antimycotics. Its distinct substitution pattern offers a differentiated SAR profile compared to naftifine and other analogs, providing opportunities to explore new chemical space and potentially overcome resistance mechanisms.

Synthesis of Fluorinated Building Blocks for Metabolic Stability Enhancement

The 2,4-difluorophenyl group is a recognized motif for improving the metabolic stability of drug candidates . 3-(2,4-Difluorophenyl)prop-2-en-1-amine serves as a convenient, bifunctional building block for introducing this beneficial fluorinated moiety into more complex molecules. Researchers seeking to enhance the pharmacokinetic profile of a lead series can employ this compound in late-stage functionalization or scaffold-hopping exercises.

Exploratory Research on CCR5-Mediated Pathways

Preliminary evidence of CCR5 antagonism [2] positions this compound as a potential tool for investigating CCR5-mediated signaling in inflammation, HIV entry, and other disease processes. While further validation is required, this unique activity distinguishes it from other allylamine derivatives and opens avenues for basic research into chemokine receptor biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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